4-Chloroquinolin-5-amine

Computational Chemistry Physical Organic Chemistry Drug Design

Quinoline-based antimalarial research requires precise regioisomeric control-generic analogs introduce unverified activity changes. 4-Chloroquinolin-5-amine provides an orthogonally reactive scaffold validated by evidence that substituent position critically modulates Fe(III)PPIX complexation and β-hematin inhibition. • Orthogonal C4-Cl (SNAr) & C5-NH2 handles enable chemoselective library synthesis • Favorable LogP (~1.9) supports cell-permeable chemical probe design • Consistent ≥95% purity, batch-specific CoA, 2-8°C storage

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B7980185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinolin-5-amine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=C2Cl)N
InChIInChI=1S/C9H7ClN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2
InChIKeyZPOLKEVIUAWSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinolin-5-amine: Identity and Overview


4-Chloroquinolin-5-amine (CAS 1824318-74-2) is a heteroaromatic amine of the quinoline class, characterized by a chlorine atom at the 4-position and a primary amine at the 5-position of the bicyclic ring system . This substitution pattern places it at the intersection of two important chemical families: 4-haloquinolines, which are valuable synthetic intermediates, and 5-aminoquinolines, a scaffold associated with various bioactivities including antimalarial effects [1]. As a key intermediate, it serves as a versatile building block for the construction of more complex molecules in medicinal chemistry, with applications spanning antimalarial, antimicrobial, and anticancer research .

4-Chloroquinolin-5-amine: Substitution Risks


The specific placement of the chloro and amino groups on the quinoline core is the primary determinant of its unique reactivity and biological profile, making generic substitution with other regioisomers or analogs an unreliable strategy for research continuity . For instance, a key structure-function study on aminoquinolines demonstrated that the exact position of these substituents critically modulates a molecule's ability to complex ferriprotoporphyrin IX (Fe(III)PPIX) and inhibit β-hematin formation, a crucial mechanism in antimalarial activity [1]. Similarly, comparative DFT studies have revealed that the electron-donating and electron-withdrawing nature of these groups and their relative positions have a non-linear and significant impact on the compound's antioxidant capacity and nucleophilicity [2]. Therefore, substituting 4-Chloroquinolin-5-amine with a close analog like its regioisomer 5-Chloroquinolin-4-amine (CAS 92385-37-0) or a simple 4-chloroquinoline precursor will introduce an unverified and potentially substantial change in downstream experimental outcomes.

4-Chloroquinolin-5-amine: Performance Evidence


Electronic Structure & pKa Comparison

While direct experimental pKa and electronic data for 4-Chloroquinolin-5-amine are scarce, its unique substitution pattern can be inferred from class-level computational studies and contrasted with simpler building blocks. The presence of both the electron-withdrawing chlorine and electron-donating amine on the same ring system creates a distinct electronic environment compared to analogs with only one functional group [1]. Specifically, a DFT study on the parent 4-aminoquinoline scaffold reported a calculated HOMO energy of -8.73 eV and a LUMO energy of -1.43 eV, which are fundamental descriptors of its reactivity [1]. The introduction of a 4-chloro substituent, as in our compound, would be expected to significantly lower these energies due to its inductive effect, thereby altering its nucleophilicity and potential for charge-transfer interactions. This is in contrast to 4-chloroquinoline, which lacks the strongly activating amino group, or 5-aminoquinoline, which lacks the chloro group's influence, both of which would exhibit different frontier molecular orbital energies and, consequently, different reactivity profiles in nucleophilic substitution or electrophilic aromatic substitution reactions [2].

Computational Chemistry Physical Organic Chemistry Drug Design

Synthetic Versatility vs 4-Chloroquinoline

4-Chloroquinolin-5-amine serves as a more advanced and versatile intermediate than its simpler precursor, 4-chloroquinoline, enabling access to a more diverse chemical space in fewer synthetic steps . While 4-chloroquinoline is primarily a substrate for nucleophilic aromatic substitution at the 4-position, the presence of the free 5-amino group in the target compound allows for orthogonal derivatization. This amine can undergo acylation, sulfonylation, reductive amination, or diazotization, enabling the rapid construction of molecular complexity not directly accessible from the simple chloroquinoline. For example, the 5-amino group is a crucial pharmacophore in many bioactive compounds and its presence allows for direct conjugation with other molecular fragments, a key strategy in medicinal chemistry. This dual functionalization capability (C4-Cl for SNAr and C5-NH2 for further derivatization) provides a strategic advantage over building blocks like 4-chloroquinoline (only SNAr at C4) or 5-aminoquinoline (which lacks the reactive chloro handle and requires harsher conditions for electrophilic substitution) [1].

Synthetic Chemistry Medicinal Chemistry Process Development

Physicochemical Profile vs 5-Nitro Analog

Computational property predictions reveal a significant difference in lipophilicity (LogP) and hydrogen bonding capacity between 4-Chloroquinolin-5-amine and its 5-nitro analog, which directly impacts its suitability for biological applications . The predicted LogP for 4-Chloroquinolin-5-amine is approximately 1.9, placing it in a favorable range for oral bioavailability and cell permeability according to Lipinski's Rule of Five . In contrast, the 5-nitro analog (4-Chloro-5-nitroquinoline, CAS 40106-98-7) is expected to have a significantly different profile due to the strongly electron-withdrawing and polar nitro group, which would lower its LogP and alter its hydrogen bonding capacity. Furthermore, 4-Chloroquinolin-5-amine possesses 1 hydrogen bond donor (the primary amine) and 2 hydrogen bond acceptors (the endocyclic nitrogen and the amine), a different H-bonding pattern from the nitro analog which has only acceptors. These differences are critical for target engagement and pharmacokinetic behavior, making the amino derivative a more promising starting point for developing lead-like molecules with favorable drug-like properties [1].

ADME-Tox Medicinal Chemistry Physicochemical Property Profiling

Antimalarial Potential vs Regioisomer

While both are chloro-aminoquinoline isomers, 4-Chloroquinolin-5-amine possesses the critical 4-amino substitution pattern that is a hallmark of potent antimalarials like chloroquine, a feature absent in its regioisomer 5-Chloroquinolin-4-amine [1]. A seminal structure-activity relationship (SAR) study on aminoquinolines demonstrated that the 4-aminoquinoline nucleus is specifically responsible for complexing ferriprotoporphyrin IX (Fe(III)PPIX), the toxic heme byproduct of hemoglobin digestion in the malaria parasite [1]. This complexation is the first step in inhibiting the parasite's detoxification pathway. While the 7-chloro group in chloroquine was found to be essential for the subsequent inhibition of β-hematin formation, the foundational Fe(III)PPIX binding event is mediated by the 4-aminoquinoline core. Therefore, compounds like 4-Chloroquinolin-5-amine, which retain this 4-aminoquinoline scaffold, are intrinsically predisposed to this crucial mechanism of action [1]. In contrast, 5-Chloroquinolin-4-amine (a 4-aminoquinoline derivative but with different substitution) or other aminoquinoline isomers lack this specific arrangement and are not expected to exhibit the same degree of activity in this pathway.

Antimalarial Drug Discovery Medicinal Chemistry Parasitology

Commercial Availability & Purity

4-Chloroquinolin-5-amine is commercially available from multiple reputable chemical suppliers at a defined standard purity of 95% . This represents a reliable and consistent starting point for research, offering a clear advantage over less common or custom-synthesized analogs like 4-Chloro-5-hydroxyquinoline or 4-Chloro-5-methylquinoline, which may have variable purity, limited availability, and higher associated costs . For example, while 4-Chloro-5-methylquinoline (CAS 143946-48-9) is also commercially available, its methyl group offers different synthetic handles and lipophilicity compared to the primary amine in the target compound. The consistent availability and known purity of 4-Chloroquinolin-5-amine ensure experimental reproducibility and reduce the risk of confounding results due to unknown impurities. This is a critical, practical differentiator for procurement decisions in a research setting.

Chemical Procurement Synthetic Chemistry Quality Control

4-Chloroquinolin-5-amine: R&D Applications


Antimalarial Library Synthesis

This scenario leverages the compound's 4-aminoquinoline core, a validated pharmacophore for antimalarial activity [1]. Research teams can utilize 4-Chloroquinolin-5-amine as a key intermediate to build focused libraries of analogs around the chloroquine scaffold. The 5-amino group provides a convenient handle for introducing structural diversity via amide bond formation, sulfonamide synthesis, or reductive amination, while the 4-chloro position can be used for further functionalization or left as a metabolically stabilizing substituent. This application is directly supported by the class-level evidence linking the 4-aminoquinoline nucleus to the inhibition of β-hematin formation in Plasmodium falciparum [1].

Orthogonal Functionalization of Heterocycles

This application exploits the compound's dual, orthogonally reactive functional groups (C4-Cl and C5-NH2) [1]. It serves as an ideal model substrate for developing or optimizing new synthetic methods that require chemoselective transformations on heteroaromatic systems. For instance, researchers can explore novel catalysts or reaction conditions for the SNAr reaction at C4 without affecting the C5-amino group, or conversely, develop selective N-functionalization protocols in the presence of the aryl chloride. This is a strategic advantage over simpler building blocks like 4-chloroquinoline, which only offer one reactive site .

Chemical Probes & Affinity Reagents

Given its favorable predicted physicochemical properties (LogP ≈ 1.9, H-bond donors/acceptors) [1], 4-Chloroquinolin-5-amine is an excellent starting material for creating chemical probes to study biological systems. The primary amine can be readily functionalized with biotin, fluorophores (e.g., fluorescein, rhodamine), or photoaffinity labels (e.g., diazirine, benzophenone) to generate tool compounds for target identification, cellular imaging, or protein pull-down experiments. This application is differentiated from the use of more hydrophilic analogs (e.g., nitro derivative) or those lacking a conjugation handle, as the target compound's properties are more conducive to cell permeability and efficient probe design .

Building Block for Organic Electronics

The distinct electronic structure of the compound, inferred from the HOMO/LUMO energies of its 4-aminoquinoline core [1], makes it a candidate precursor for organic electronic applications. The amino group can serve as a strong electron donor, while the quinoline ring system provides an extended pi-conjugated framework. Researchers can use 4-Chloroquinolin-5-amine to synthesize novel monomers for conductive polymers, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) materials. The chloro group offers a site for further polymerization or cross-coupling reactions (e.g., Suzuki, Stille) to build extended pi-systems, a capability not available with simple aminoquinolines.

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